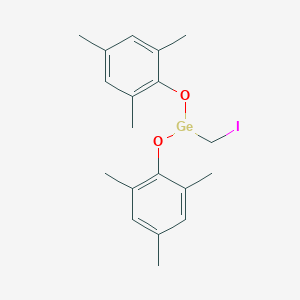
CID 78068656
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78068656” is a chemical entity cataloged in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 78068656 are not explicitly documented. the general approach to synthesizing complex organic compounds typically involves multi-step reactions, purification processes, and quality control measures to ensure the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
CID 78068656 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and halogenated hydrocarbons. The specific conditions, such as temperature, pressure, and catalysts, vary depending on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in halogenated compounds.
Scientific Research Applications
CID 78068656 has a wide range of scientific research applications. It is used in:
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In the study of metabolic pathways and the identification of bioactive metabolites.
Industry: Utilized in the production of specialized chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of CID 78068656 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and triggering downstream biological responses. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 78068656 can be identified using PubChem’s 2-dimensional and 3-dimensional neighboring sets. These similar compounds share structural features and may exhibit comparable chemical and biological properties .
Uniqueness
This compound is unique due to its specific chemical structure and the resulting properties
Conclusion
This compound is a compound of significant interest in the scientific community Its unique chemical properties, diverse reaction pathways, and wide range of applications make it a valuable subject of study in chemistry, biology, medicine, and industry
Properties
Molecular Formula |
C19H24GeIO2 |
|---|---|
Molecular Weight |
483.9 g/mol |
InChI |
InChI=1S/C19H24GeIO2/c1-12-7-14(3)18(15(4)8-12)22-20(11-21)23-19-16(5)9-13(2)10-17(19)6/h7-10H,11H2,1-6H3 |
InChI Key |
NISLGTMVXWOHKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)O[Ge](CI)OC2=C(C=C(C=C2C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















